molecular formula C13H18N2OS3 B2757217 3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone CAS No. 477856-03-4

3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone

Cat. No.: B2757217
CAS No.: 477856-03-4
M. Wt: 314.48
InChI Key: FAQJMAPEWLKYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone is a complex organic compound featuring a thiadiazole ring substituted with cyclopentylsulfanyl groups and a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

    Cyclopentylsulfanyl Substitution: The thiadiazole-2-thiol is then reacted with cyclopentyl bromide in the presence of a base such as potassium carbonate to introduce the cyclopentylsulfanyl group.

    Attachment to Cyclohexanone: The final step involves the reaction of the substituted thiadiazole with cyclohexanone under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the cyclohexanone moiety, converting it to a hydroxyl group.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the cyclopentylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound have been studied for their potential antimicrobial and antiviral properties. The thiadiazole ring is known for its biological activity, making this compound a candidate for drug development.

Medicine

Medicinally, compounds containing the thiadiazole ring have shown promise in treating various conditions, including cancer, inflammation, and infections. Research is ongoing to explore the therapeutic potential of 3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone and its derivatives.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in agriculture as a component of pesticides or herbicides.

Mechanism of Action

The mechanism of action of 3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone involves its interaction with biological targets, such as enzymes or receptors. The thiadiazole ring can interact with various molecular targets, disrupting normal cellular processes. The cyclopentylsulfanyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole-2-thiol: A simpler thiadiazole derivative with similar biological activity.

    5-(Cyclopentylsulfanyl)-1,3,4-thiadiazole-2-thiol: A closely related compound with one cyclopentylsulfanyl group.

    3-{[5-(Cyclohexylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone: A similar compound with a cyclohexyl group instead of a cyclopentyl group.

Uniqueness

3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone is unique due to the presence of both cyclopentylsulfanyl groups and a cyclohexanone moiety, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

3-[(5-cyclopentylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS3/c16-9-4-3-7-11(8-9)18-13-15-14-12(19-13)17-10-5-1-2-6-10/h10-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQJMAPEWLKYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NN=C(S2)SC3CCCC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.